molecular formula C10H10ClNO3 B13530818 4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one

4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one

Cat. No.: B13530818
M. Wt: 227.64 g/mol
InChI Key: WNXBKVHXJHJNIV-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one typically involves the reaction of 3-chloro-4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups at the chloro or methoxy positions .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of other oxazolidinones like linezolid, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its chloro and methoxy groups can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10ClNO3/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13)

InChI Key

WNXBKVHXJHJNIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2COC(=O)N2)Cl

Origin of Product

United States

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